molecular formula C22H25NO4 B2550575 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide CAS No. 1428367-37-6

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide

Cat. No.: B2550575
CAS No.: 1428367-37-6
M. Wt: 367.445
InChI Key: OJIJXXBZWOUBMF-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then linked to a but-2-yn-1-yl group. This intermediate is subsequently reacted with an adamantane derivative to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives .

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-methylpiperazine dihydrochloride
  • 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-(4-methoxyphenyl)piperazine

Uniqueness

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts stability and rigidity to the molecule.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c24-21(22-11-15-7-16(12-22)9-17(8-15)13-22)23-5-1-2-6-25-18-3-4-19-20(10-18)27-14-26-19/h3-4,10,15-17H,5-9,11-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIJXXBZWOUBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC#CCOC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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